N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluorobenzyl bromide with 3,5-dimethyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro and fluoro substituents on the benzyl ring can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products depend on the nucleophile used.
Coupling: New biaryl compounds are formed.
Scientific Research Applications
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N1-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzyl bromide
- 4-Chloro-3-fluorobenzyl bromide
- 2,3-Difluorobenzoyl chloride
Uniqueness
N~1~-[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C18H16ClFN4O4S |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H16ClFN4O4S/c1-11-18(22-29(27,28)16-7-5-15(6-8-16)24(25)26)12(2)23(21-11)10-13-3-4-14(20)9-17(13)19/h3-9,22H,10H2,1-2H3 |
InChI Key |
TXQKVARDPNOBGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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